molecular formula C13H13F3N4 B12955817 3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12955817
M. Wt: 282.26 g/mol
InChI Key: IISGUXHPRMSOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a tetrahydrotriazolopyrazine ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a PARP1 inhibitor, it binds to the PARP1 enzyme, preventing it from repairing DNA damage in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the trifluoromethyl group, which significantly enhances its physicochemical and pharmacological properties. This makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C13H13F3N4

Molecular Weight

282.26 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)10-3-1-9(2-4-10)7-11-18-19-12-8-17-5-6-20(11)12/h1-4,17H,5-8H2

InChI Key

IISGUXHPRMSOPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2CC3=CC=C(C=C3)C(F)(F)F)CN1

Origin of Product

United States

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